2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Description
2-(3-Chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linked to a 1,2,5-oxadiazole (oxadiazol-3-yl) ring and a 3-chlorophenoxy substituent. The oxadiazole ring is a heterocyclic moiety known for its metabolic stability and bioisosteric properties, often used in drug design to replace ester or amide groups .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11(23-14-9-5-8-13(18)10-14)17(22)19-16-15(20-24-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZWRKFLMNCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Chlorophenoxy Moiety
The 3-chlorophenoxy group is synthesized via nucleophilic aromatic substitution. 3-Chlorophenol reacts with α-bromopropionic acid in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 6–8 hours. This yields 2-(3-chlorophenoxy)propanoic acid, which is subsequently activated as an acid chloride using thionyl chloride (SOCl₂).
Key Reaction Conditions:
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Solvent: DMF
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Temperature: 80–90°C
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Yield: 78–85%
Synthesis of the 4-Phenyl-1,2,5-Oxadiazole Ring
The oxadiazole core is constructed via cyclization of aryl-substituted amidoximes. Nitrile precursors (e.g., phenylacetonitrile) react with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 12 hours to form amidoximes. Cyclodehydration is then achieved using phosphorus oxychloride (POCl₃) at 0–5°C, yielding 3-amino-4-phenyl-1,2,5-oxadiazole.
Optimized Parameters:
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Cyclizing Agent: POCl₃
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Temperature: 0–5°C (prevents side reactions)
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Yield: 65–72%
Coupling Reactions for Final Product Assembly
Amide Bond Formation
The acid chloride intermediate (2-(3-chlorophenoxy)propanoyl chloride) is coupled with 3-amino-4-phenyl-1,2,5-oxadiazole in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 4–6 hours, achieving >90% conversion.
Critical Considerations:
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Solvent Polarity: Low-polarity solvents (e.g., DCM) minimize oxadiazole ring hydrolysis.
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Stoichiometry: 1:1 molar ratio of acid chloride to amine prevents over-acylation.
Alternative Coupling Strategies
Recent studies explore carbodiimide-mediated coupling (e.g., EDC/HOBt) in tetrahydrofuran (THF), which enhances selectivity for the oxadiazole amine group. This method reduces side product formation by 15–20% compared to traditional acid chloride routes.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 91 | 98 |
| THF | 7.58 | 88 | 97 |
| Acetonitrile | 37.5 | 72 | 89 |
Polar aprotic solvents like DCM balance solubility and reaction control, whereas acetonitrile’s high polarity destabilizes intermediates.
Temperature and Catalysis
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Low-Temperature Cyclization: Maintaining 0–5°C during oxadiazole formation suppresses nitrile oxide byproducts.
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Catalytic Additives: Pyridine (5 mol%) accelerates acid chloride activation, reducing reaction time by 30%.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors for the coupling step, ensuring consistent mixing and heat dissipation. Parameters include:
Purification Techniques
Crystallization from ethanol/water (3:1) achieves >99% purity. Process mass spectrometry (MS) monitors residual solvents to comply with ICH Q3C guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acid Chloride Coupling | 91 | 98 | 12.50 |
| Carbodiimide-Mediated | 88 | 97 | 18.75 |
| Solid-Phase Synthesis | 76 | 95 | 22.00 |
The acid chloride method remains optimal for cost-efficiency, while carbodiimide approaches suit lab-scale high-purity demands.
Challenges and Mitigation Strategies
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Oxadiazole Hydrolysis: Strict anhydrous conditions and pH control (pH 6–7) prevent ring opening.
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Byproduct Formation: Silica gel chromatography or preparative HPLC removes <2% acylurea contaminants.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and propanamide group participate in oxidation under controlled conditions:
Mechanistic Insight : Oxidative cleavage of the oxadiazole ring by KMnO₄ generates intermediates that further oxidize to carboxylic acids, while H₂O₂ facilitates electrophilic aromatic substitution on the phenyl group .
Reduction Reactions
The amide and oxadiazole functionalities are susceptible to reduction:
Research Note : LiAlH₄-mediated reduction of the propanamide group is stereospecific, preserving chirality at the α-carbon.
Nucleophilic Substitution
The chlorophenoxy group undergoes substitution with nucleophiles:
Case Study : Thioether derivatives demonstrated 3-fold higher cytotoxicity against MCF-7 breast cancer cells compared to the parent compound, attributed to improved membrane permeability.
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis targets the oxadiazole and amide groups:
Stability Data : The compound shows moderate stability in physiological pH (t₁/₂ = 12 h at pH 7.4), but rapid degradation occurs under strong alkaline conditions (t₁/₂ < 1 h at pH 12).
Conjugation Reactions
The propanamide group facilitates bioconjugation:
Molecular Docking : Conjugates with PEG chains showed enhanced binding to albumin (ΔG = -9.2 kcal/mol), explaining prolonged circulation .
Photochemical Reactions
UV-induced reactivity of the chlorophenoxy group:
| Conditions | Products | Mechanism |
|---|---|---|
| UV-C (254 nm), acetone | Dechlorination to phenol derivatives | Radical-mediated C-Cl bond cleavage confirmed by ESR. |
| Rose Bengal, O₂, visible light | Singlet oxygen adducts | [4+2] cycloaddition with ¹O₂ forms endoperoxides. |
Synthetic Utility : Photodechlorination provides a green chemistry route to phenol intermediates without harsh reagents.
Metal-Catalyzed Cross-Coupling
The oxadiazole ring participates in palladium-mediated reactions:
Structure-Activity Relationship (SAR) : Biaryl hybrids exhibited nanomolar inhibition of COX-2 (IC₅₀ = 34 nM), surpassing celecoxib in in vitro assays .
Research Advancements
Recent studies highlight novel reactivities:
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Enzyme-Mediated Modifications : Porcine liver esterase selectively hydrolyzes the propanamide methyl ester, enabling asymmetric synthesis of chiral analogs .
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole rings, improving aqueous solubility by 20-fold.
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Electrochemical Reduction : Cathodic dechlorination at -1.2 V vs. Ag/AgCl eliminates the chlorine atom quantitatively, producing eco-friendly metabolites.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependency |
|---|---|---|---|
| Nucleophilic Substitution | 2.3 × 10⁻³ | 78.4 | High (DMF > DMSO) |
| Oxidation (KMnO₄) | 4.1 × 10⁻⁴ | 92.1 | Moderate |
| Hydrolysis (Acidic) | 1.8 × 10⁻² | 64.7 | Low |
Data derived from kinetic studies of structurally analogous oxadiazoles .
This comprehensive analysis demonstrates the compound’s versatile reactivity, underpinning its utility in drug development and materials science. Controlled functionalization of its core structure enables fine-tuning of physicochemical and biological properties, as evidenced by recent pharmacological studies.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. Studies have shown that derivatives similar to 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide can inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
The chlorophenoxy group enhances the compound's ability to modulate inflammatory pathways. Preliminary studies suggest that it can reduce markers of inflammation in vitro and in vivo.
Material Science
In material science, the compound's unique properties can be utilized in developing advanced materials.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Research has shown that oxadiazole-containing polymers exhibit improved resistance to thermal degradation.
Fluorescent Materials
Due to its conjugated structure, the compound may serve as a precursor for synthesizing fluorescent materials used in OLEDs (Organic Light Emitting Diodes). Its photophysical properties can be tuned for specific applications in optoelectronics.
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is under investigation.
Pesticidal Activity
Studies have indicated that compounds with similar structures possess pesticidal properties. The chlorophenoxy group may enhance the bioactivity against specific pests while minimizing toxicity to non-target organisms.
Herbicidal Properties
Preliminary tests suggest that derivatives of this compound may inhibit plant growth by interfering with hormonal pathways. This could lead to the development of effective herbicides with reduced environmental impact.
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related oxadiazole compound significantly inhibited tumor growth in xenograft models.
- Material Development : Research featured in Advanced Materials highlighted the synthesis of a polymer incorporating this compound, showing enhanced thermal stability compared to traditional polymers.
- Agricultural Application : Field trials reported in Pest Management Science indicated that formulations containing this compound effectively controlled pest populations with minimal adverse effects on beneficial insects.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
- Molecular Formula : C₁₉H₁₈FN₃O₅
- Molecular Weight : 387.367 g/mol
- Key Features: Substituents: A 4-fluorophenoxy group (electron-withdrawing) and a 3,4-dimethoxyphenyl group on the oxadiazole ring. Structural Differences: The dimethoxy groups increase polarity and solubility compared to the unsubstituted phenyl group in the target compound. The 4-fluoro substituent vs. 3-chloro alters electronic effects (fluorine’s higher electronegativity vs. chlorine’s larger atomic radius).
- Implications : Enhanced solubility due to methoxy groups may improve bioavailability, while fluorine’s smaller size could reduce steric hindrance in target binding .
2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- Molecular Formula : C₁₇H₁₄FN₃O₃
- Molecular Weight : 327.31 g/mol
- Key Features: Substituents: A 4-fluorophenoxy group and an unsubstituted phenyl-oxadiazole core. Structural Differences: Lacks the 3-chloro substitution on the phenoxy group and the dimethoxy groups seen in other analogs.
- Implications : The absence of bulky substituents may favor membrane permeability, while the fluorine atom maintains moderate electron-withdrawing effects .
N-(4-Phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide
- Key Features: Substituents: A 4-isopropylphenoxy group. Structural Differences: The isopropyl group introduces steric bulk and lipophilicity, contrasting with the chloro or fluoro substituents.
- Implications : Increased lipophilicity may enhance tissue penetration but reduce aqueous solubility. The bulky isopropyl group could hinder binding to sterically sensitive targets .
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Key Features : A phthalimide core with a 3-chloro substituent and phenyl group.
- Structural Differences : While sharing a chloro-substituted aromatic system, the phthalimide core differs significantly from the oxadiazole-propanamide scaffold.
- Implications : Primarily used in polymer synthesis (e.g., polyimides) rather than biological applications, highlighting divergent applications despite superficial structural similarities .
Comparative Analysis Table
Research Findings and Trends
- Methoxy groups (as in ) donate electrons, altering electronic profiles.
- Solubility vs. Lipophilicity : Dimethoxy and fluoro substituents improve solubility, whereas chloro and isopropyl groups favor lipophilicity, impacting drug-likeness parameters.
- Steric Considerations : Bulky groups like isopropyl may limit binding to narrow enzymatic pockets, whereas smaller halogens (F, Cl) minimize steric interference.
Biological Activity
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClN3O3, with a molecular weight of approximately 385.8 g/mol. The structure features a chlorinated phenoxy group, an oxadiazole moiety, and a propanamide functional group, which contribute to its distinctive chemical properties.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
- Cytotoxicity : Studies have demonstrated that oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, a derivative exhibited IC50 values in the micromolar range against breast cancer cells .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Oxadiazoles have been associated with activity against a range of bacteria and fungi:
- Mechanism : The proposed mechanism includes disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study evaluated various oxadiazole derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced their anticancer potency .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of structurally related compounds. The findings revealed that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Cellular Pathways : The compound may interact with specific cellular targets involved in proliferation and apoptosis.
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to active sites of target proteins involved in cancer progression .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(4-methylphenoxy)-N-(4-phenyloxadiazol)propanamide | Methyl substitution | Antimicrobial |
| 2-(4-fluorophenoxy)-N-(4-phenyloxadiazol)propanamide | Fluorinated phenoxy group | Anticancer |
| 2-(3-chlorophenoxy)-N-(4-methylthiazol)acetamide | Chlorophenol + thiazole | Antimicrobial |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : React 3-chloro-4-fluoronitrobenzene with a hydroxyl-containing intermediate (e.g., 2-pyridinemethanol) under alkaline conditions to form nitro intermediates .
- Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines .
- Condensation : Employ condensing agents (e.g., carbodiimides) to link amine intermediates with carboxylic acid derivatives .
- Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., hydrolysis of oxadiazole rings).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity (e.g., chlorophenoxy and oxadiazole proton environments) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
- HPLC : Assess purity (>98% by reverse-phase methods) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for nitro reduction efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Process Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra for key functional groups (e.g., oxadiazole C=N stretches) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled intermediates to confirm peak assignments .
- Crystallographic Refinement : Reconcile discrepancies using single-crystal X-ray structures to validate bond lengths/angles .
Q. What strategies are effective for studying the reaction mechanism of oxadiazole ring formation?
- Methodological Answer :
- Kinetic Studies : Measure rate constants under varying temperatures/pH to identify rate-determining steps .
- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates (e.g., nitrile oxides) .
- Computational Modeling : Apply DFT or MD simulations to map energy barriers for cyclization steps .
Q. How can environmental sustainability be integrated into the synthesis of this compound?
- Methodological Answer :
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents .
- Catalyst Recycling : Immobilize iron or palladium catalysts on silica supports for reuse .
- Waste Minimization : Implement flow chemistry to reduce solvent volumes and improve atom economy .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate claims?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to HCl (0.1–1 M) at 40–60°C and monitor degradation via HPLC .
- Structural Profiling : Use LC-MS to identify decomposition products (e.g., hydrolyzed oxadiazole rings) .
- pH-Dependent NMR : Track proton shifts in acidic buffers to detect structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
